1,1,3,3-Tetramethylbutyl isocyanide
Overview
Description
1,1,3,3-Tetramethylbutyl isocyanide is a sterically hindered isocyanate . It is also known by other names such as Thiocarbamide, 1,1,3,3,-Tetramethylbutylisonitrile, Walborsky reagent, and tert-Octylisonitrile .
Synthesis Analysis
The synthesis of 1,1,3,3-Tetramethylbutyl isocyanide has been reported from tert-octylamine . In one method, a stirred solution of N-(1,1,3,3-tetramethylbutyl) formamide in DMF was added dropwise, under a nitrogen atmosphere, a solution made up of thionyl chloride dissolved in DMF .Molecular Structure Analysis
The chemical formula of 1,1,3,3-Tetramethylbutyl isocyanide is (CH₃)₃CCH₂C(CH₃)₂NC . It has a molar mass of 139.24 g/mol .Chemical Reactions Analysis
1,1,3,3-Tetramethylbutyl isocyanide may be used in the synthesis of amides by Grignard reaction .Physical And Chemical Properties Analysis
1,1,3,3-Tetramethylbutyl isocyanide has a boiling point of 55-57 °C at 15 hPa . It has a density of 0.80 g/cm3 at 20 °C . The refractive index is 1.4178 at 30°C, 589 nm .Scientific Research Applications
Synthesis of α-metalloaldimines and Acyl Anion Equivalents : 1,1,3,3-Tetramethylbutyl isocyanide is used in adding organometallic reagents to produce α-metalloaldimines and serves as a synthetically useful acyl anion equivalent (Walborsky, Topolski, & Le Picard, 2014).
Insertion into Metal-Sulfur Bonds : This compound has been shown to insert into metal-sulfur bonds in a reaction catalyzed by tetrakis(triphenylphosphine)palladium, demonstrating its reactivity in forming complex structures (Kuniyasu, Sugoh, Su, & Kurosawa, 1997).
Synthesis of Dianion Dialkali Metals of Tetrasilabicyclopentylidene : It was used in the intramolecular bissilylation of 3,3,6,6,7,7,10,10-octamethyl-3,6,7,10-tetrasilacyclodecyne at high pressures to produce octamethyl-tetrasilabicyclopentylidene, further reacting with alkali metals (Sekiguchi, Ichinohe, Kabuto, & Sakurai, 1995).
Oxidative Coupling with Toluene Derivatives : Demonstrated in a study showing unusual oxidative coupling of isocyanide and toluene derivatives, expanding the reactivity profile of isocyanide (Liu et al., 2016).
Preparation of 1-d-Aldehydes from Organometallic Reagents : This compound is involved in the preparation of 1-d-aldehydes from organometallic reagents, showcasing its role in complex chemical syntheses (Niznik, Morrison, & Walborsky, 2003).
Metal-Catalyzed C-H Functionalization : Isocyanides, including 1,1,3,3-Tetramethylbutyl isocyanide, have seen extensive use in metal-catalyzed C-H bond functionalization, which is significant for organic synthesis and drug discovery (Song & Xu, 2017).
Trityl Isocyanide in Multicomponent Chemistry : Used as a versatile application in multicomponent chemistry, acting as a cyanide source in Strecker reaction and a convertible isocyanide in N-acyl amino acids preparation (Cioc et al., 2016).
Assembly of 5-Aminothiazoles : Facilitated the synthesis of novel 5-aminothiazoles based on the Ugi reaction, demonstrating its utility in creating diverse chemical structures (Thompson & Chen, 2008).
Safety And Hazards
properties
IUPAC Name |
2-isocyano-2,4,4-trimethylpentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-8(2,3)7-9(4,5)10-6/h7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPXQMYCTGCWBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065784 | |
Record name | Pentane, 2-isocyano-2,4,4-trimethyl- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9065784 | |
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Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Acros Organics MSDS] | |
Record name | 1,1,3,3-Tetramethylbutyl isocyanide | |
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Product Name |
1,1,3,3-Tetramethylbutyl isocyanide | |
CAS RN |
14542-93-9 | |
Record name | 2-Isocyano-2,4,4-trimethylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14542-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014542939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14542-93-9 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141688 | |
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Record name | Pentane, 2-isocyano-2,4,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentane, 2-isocyano-2,4,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EVN2N5TVN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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